1,1,4,4-Tetrabromobut-3-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
59228-07-8 |
|---|---|
Molecular Formula |
C4H2Br4O |
Molecular Weight |
385.67 g/mol |
IUPAC Name |
1,1,4,4-tetrabromobut-3-en-2-one |
InChI |
InChI=1S/C4H2Br4O/c5-3(6)1-2(9)4(7)8/h1,4H |
InChI Key |
AOFZTNZDGDRGLR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)C(=O)C(Br)Br |
Origin of Product |
United States |
Synthetic Strategies for 1,1,4,4 Tetrabromobut 3 En 2 One
Retrosynthetic Analysis of 1,1,4,4-Tetrabromobut-3-en-2-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net Applying this logic to this compound suggests several potential disconnections.
A primary disconnection can be made at the carbon-carbon double bond, suggesting an aldol-type condensation or a Wittig-type reaction as the forward synthetic step. youtube.com For instance, a disconnection across the C3-C4 double bond points to a precursor such as a 1,1-dibromo-2-ketone and a dibrominated one-carbon component.
Another key retrosynthetic step involves the disconnection of the carbon-bromine bonds. This leads back to a butenone precursor that could be subjected to bromination reactions. The challenge in this approach lies in controlling the regioselectivity of the bromination to achieve the desired 1,1,4,4-substitution pattern. The presence of both an α,β-unsaturated system and an enolizable ketone complicates the reactivity.
A further retrosynthetic approach could involve the construction of the four-carbon backbone from smaller fragments, followed by the introduction of the bromine atoms and the ketone functionality. This convergent approach may offer better control over the final structure.
Direct Halogenation Approaches to Butenone Derivatives
The direct halogenation of ketones is a common method for introducing halogen atoms at the α-position. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of α,β-unsaturated ketones, the reaction can be complex due to the presence of multiple reactive sites. The direct bromination of a butenone precursor to yield this compound would require the selective halogenation of both the α-carbon (C1) and the γ-carbon (C4) of the butenone system.
Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. The rate of this reaction is often independent of the halogen concentration, and typically results in the substitution of a single α-hydrogen. libretexts.org Subsequent halogenations are generally slower. wikipedia.org For an unsymmetrical ketone, halogenation in an acidic medium tends to occur at the more substituted α-carbon. wikipedia.org
In contrast, base-catalyzed halogenation proceeds via an enolate ion. This reaction is typically faster than the acid-catalyzed counterpart, and successive halogenations are often more rapid due to the inductive electron-withdrawing effect of the newly introduced halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.orglibretexts.org In basic media, halogenation of an unsymmetrical ketone generally occurs at the less substituted α-carbon. wikipedia.org
The direct bromination of but-3-en-2-one (B6265698) would likely lead to a mixture of products, including mono-, di-, and polybrominated species, as well as addition products across the double bond. Achieving the specific 1,1,4,4-tetrabromo substitution pattern with high selectivity through direct bromination would be challenging and likely require carefully optimized reaction conditions, potentially involving specific catalysts or brominating agents to control the chemo- and regioselectivity.
| Halogenation Condition | Intermediate | General Regioselectivity for Unsymmetrical Ketones |
| Acidic | Enol | More substituted α-carbon |
| Basic | Enolate | Less substituted α-carbon |
Multi-step Convergent Syntheses
Given the challenges of direct halogenation, multi-step convergent syntheses offer a more controlled approach to the preparation of this compound.
A plausible convergent synthesis could involve the reaction of a nucleophile derived from a halogenated methane (B114726) derivative with an appropriate electrophile. For instance, the reaction of a tribromomethanide anion (generated from tribromomethane, or bromoform) with 3,3-dibromoacrolein could potentially form the carbon skeleton of the target molecule. This would be followed by oxidation of the resulting alcohol to the ketone. This approach relies on the controlled formation of the carbon-carbon bond between two highly halogenated precursors.
The synthesis of related brominated butenones and butenols can provide precursors for the target molecule. For example, the synthesis of 1,3-dibromo-3-buten-2-one has been reported from 2-bromomethyl-2-vinyl-1,3-dioxolane. This synthesis involves bromination of the double bond, followed by dehydrobromination and deprotection to yield the dibromobutenone. A similar strategy could potentially be adapted, starting with a more highly brominated precursor or involving subsequent bromination steps to arrive at the desired 1,1,4,4-tetrabromo substitution. The conversion of a brominated butenol, formed through a Prins-type cyclization of a 3-bromobut-3-en-1-ol with an aldehyde, to the corresponding ketone could also be a viable route. masterorganicchemistry.com
A promising strategy for the synthesis of polybrominated butenes involves the desilylation-bromination of silylated 1,3-butadiene (B125203) derivatives. While a direct synthesis of this compound via this method has not been explicitly reported, the synthesis of related 1,1,4,4-tetrabromo-2-butenes has been demonstrated. This method involves the treatment of (E,E)-2,3-dialkyl-1,4-bis(trimethylsilyl)-1,3-butadienes with bromine in dichloromethane. This reaction proceeds via a bromination-desilylation process to afford the tetrabromo-butenes in good yields. The introduction of a ketone functionality at the 2-position of the butadiene precursor could potentially lead to the target molecule under similar reaction conditions.
| Precursor Type | Key Transformation | Potential for Target Synthesis |
| Silylated Butadiene | Desilylation-Bromination | High, with appropriate ketone-functionalized precursor |
| Brominated Butenol/Butenone | Further Bromination/Oxidation | Moderate, requires control of regioselectivity |
| 3,3-Dibromoacrolein | C-C bond formation with brominated methane derivative | Plausible, but requires specific reaction conditions |
Chemical Reactivity and Transformation Pathways of 1,1,4,4 Tetrabromobut 3 En 2 One
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in 1,1,4,4-tetrabromobut-3-en-2-one is part of an α,β-unsaturated system. However, its reactivity is substantially modified by the presence of four bulky and electron-withdrawing bromine atoms.
Electrophilic Addition Reactions
In a typical electrophilic addition, an electrophile attacks the electron-rich π-system of a double bond. However, in this compound, the double bond is severely electron-deficient due to the strong inductive and resonance effects of the adjacent carbonyl group and the four bromine atoms. This deactivation makes electrophilic addition reactions challenging and generally unfavorable under standard conditions. Stronger electrophilic reagents or harsh reaction conditions might be required to force such a reaction, which could lead to complex product mixtures due to competing reactions at other sites.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2])
The electron-poor nature of the double bond in this compound makes it a potential candidate for cycloaddition reactions where it acts as the electron-accepting component.
Diels-Alder Reaction ([4+2] Cycloaddition): This compound is expected to be a reactive dienophile in Diels-Alder reactions with electron-rich dienes. The reaction would lead to the formation of a six-membered ring. The stereoselectivity of the reaction would be influenced by the steric hindrance posed by the bromine atoms. Reversible [4+2] cycloaddition reactions have been observed in other systems and could be a possibility here under certain conditions. nih.gov
[3+2] Cycloaddition: Similar to other trihalomethyl-substituted alkenes, this compound could potentially undergo [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. uchicago.edunih.gov These reactions are valuable for the synthesis of five-membered heterocyclic rings. For instance, the reaction with a nitrone would be expected to yield a highly substituted isoxazolidine ring. The regioselectivity of such cycloadditions is often controlled by both electronic and steric factors. nih.gov
[2+2] Cycloaddition: Photochemically or thermally induced [2+2] cycloadditions with other alkenes could also be possible, leading to the formation of a cyclobutane ring.
The potential for these reactions is summarized in the table below.
| Reaction Type | Reactant | Expected Product |
| Diels-Alder | Electron-rich diene | Substituted cyclohexene |
| [3+2] Cycloaddition | Nitrone | Substituted isoxazolidine |
| [2+2] Cycloaddition | Alkene | Substituted cyclobutane |
Hydrogenation and Reduction Pathways
The carbon-carbon double bond can be reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, this reduction can be selective for the double bond, or it can occur concurrently with the reduction of the carbonyl group.
Selective Reduction: Using a catalyst like palladium on carbon (Pd/C) under mild conditions would likely lead to the selective hydrogenation of the C=C double bond, yielding 1,1,4,4-tetrabromobutan-2-one.
Complete Reduction: More potent reducing agents, such as sodium borohydride in the presence of certain catalysts or catalytic hydrogenation under more forcing conditions, could reduce both the double bond and the carbonyl group, resulting in 1,1,4,4-tetrabromobutan-2-ol.
Reactions at the Carbonyl Group
The carbonyl group in this compound is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of carbonyl compounds. wikipedia.org In this molecule, the electrophilicity of the carbonyl carbon is enhanced by the inductive effect of the adjacent bromine-substituted carbon.
1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, are expected to attack the carbonyl carbon directly in a 1,2-addition fashion, yielding a tertiary alcohol after workup.
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enamines, or thiolates, might undergo a 1,4-conjugate addition to the α,β-unsaturated system. youtube.com However, the significant steric hindrance at both the α- and δ-positions due to the bulky bromine atoms might disfavor this pathway, making 1,2-addition a more likely outcome even with some softer nucleophiles.
The outcomes of nucleophilic addition are presented below.
| Nucleophile Type | Addition Type | Expected Product |
| Hard (e.g., Grignard) | 1,2-Addition | Tertiary alcohol |
| Soft (e.g., Cuprate) | 1,4-Addition (potentially hindered) | Saturated ketone |
Enolization and Related Transformations
Enolization involves the formation of an enol or an enolate ion. For this compound, the formation of an enolate by deprotonation at the C-3 position is theoretically possible. However, the acidity of the proton at C-3 is likely reduced due to the electron-donating character of the double bond.
The equilibrium between the keto and enol forms is influenced by the solvent and other conditions. nih.gov In polar aprotic solvents, the keto form is generally favored. nih.gov The formation of an enolate under basic conditions could potentially lead to subsequent reactions. For example, intramolecular rearrangements or elimination reactions could occur, although the specific pathways would depend on the reaction conditions and the stability of the intermediates. The presence of bromine atoms on the adjacent carbon could also influence the stability and reactivity of any enolate formed.
Condensation Reactions
Condensation reactions, such as the aldol or Claisen condensation, are fundamental carbonyl chemistry processes that involve the reaction of an enolate ion with another carbonyl compound. For this compound, the carbon atom adjacent to the carbonyl group (C1) bears two bromine atoms and a hydrogen atom. This α-hydrogen is acidic due to the inductive effect of the adjacent carbonyl group and the two α-bromine atoms. wikipedia.orgtransformationtutoring.com
Treatment with a base can deprotonate this α-hydrogen to form an enolate ion. This enolate is a potential nucleophile for condensation reactions. transformationtutoring.com However, the reactivity of this polyhalogenated substrate is complex. The presence of α-halogens makes the molecule highly susceptible to competing reactions, particularly the Favorskii rearrangement, upon treatment with a base. ddugu.ac.in Furthermore, strongly basic nucleophiles may favor other reaction pathways over condensation. jove.com
Crossed aldol condensations involve the reaction of an enolate with a different aldehyde or ketone. weebly.com In a hypothetical scenario, the enolate of this compound could react with a simple aldehyde or ketone that cannot enolize, potentially leading to a β-hydroxy ketone product. However, the steric hindrance from the gem-dibromo group and the electronic effects of the entire molecule would significantly impact the feasibility and outcome of such reactions.
Table 1: Potential Condensation Reactivity of this compound
| Reaction Type | Reactant | Potential Product Type | Key Considerations |
|---|---|---|---|
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone | Competition from rearrangement and substitution reactions. Steric hindrance. |
Rearrangement Reactions
Given its structure as an α-halo ketone, this compound is a prime candidate for the Favorskii rearrangement. wikipedia.org This reaction occurs when α-halo ketones are treated with a base (such as hydroxide or alkoxide) and involves the formation of a cyclopropanone intermediate after initial enolate formation. ddugu.ac.innrochemistry.com This intermediate is then attacked by a nucleophile, leading to a ring-opened, rearranged carboxylic acid derivative. purechemistry.org For polyhalogenated ketones, the reaction can lead to unsaturated halo acids. organicreactions.org
In cases where enolate formation is not possible or hindered, a pseudo-Favorskii (or quasi-Favorskii) rearrangement can occur via a different mechanism. wikipedia.org
Additionally, studies on structurally similar compounds like 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones have shown they undergo prototropic allylic rearrangement in the presence of amines. researchgate.net This suggests that this compound could potentially isomerize to a different conjugated system under certain reaction conditions.
Stereochemical Aspects of Reactions and Product Formation
The stereochemical outcome of reactions involving this compound is an important consideration.
Reactions at the Carbonyl Group: The C2 carbonyl carbon is sp²-hybridized and trigonal planar. youtube.com Nucleophilic attack can occur from either the top or bottom face of this plane. If the reaction creates a new stereocenter at C2 (e.g., by reduction or Grignard addition), and in the absence of any pre-existing chiral influence, a racemic mixture of enantiomers would be expected to form. saskoer.cayoutube.com
Reactions at the Double Bond: The double bond exists as a single geometric isomer. Reactions that affect the double bond, such as addition or cross-coupling at C4, could potentially lead to mixtures of E/Z isomers in the product, depending on the reaction mechanism.
Substitution and Elimination Reactions: SN2 reactions at the C1 position would proceed with an inversion of configuration if C1 were a stereocenter. E2 elimination reactions have specific stereochemical requirements, typically proceeding via an anti-periplanar arrangement of the departing hydrogen and leaving group. wikipedia.orgdalalinstitute.com This can influence the geometry of the resulting double bond.
If the substrate or reagent contains a stereocenter, the reaction could lead to the formation of diastereomers in unequal amounts, a process known as diastereoselective synthesis. saskoer.ca
Mechanistic Investigations of Reactions Involving 1,1,4,4 Tetrabromobut 3 En 2 One
Spectroscopic and Structural Elucidation Studies of 1,1,4,4 Tetrabromobut 3 En 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,4,4-Tetrabromobut-3-en-2-one, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR Spectroscopy: Due to the absence of protons in this compound, a ¹H NMR spectrum of a pure sample would theoretically show no signals. The structure, C₄HBr₄O, contains no hydrogen atoms.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in unique chemical environments. The anticipated chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms (bromine and oxygen) and the nature of the carbon-carbon bonds.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reasoning |
| C1 (CBr₂) | 30 - 50 | Shielded by two bromine atoms, but not as deshielded as the sp² carbons. |
| C2 (C=O) | 180 - 200 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |
| C3 (=CH) | 120 - 140 | The sp² carbon of the double bond is deshielded compared to sp³ carbons. |
| C4 (=CBr₂) | 100 - 120 | The sp² carbon is deshielded by the double bond and two bromine atoms. |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Characterization, including GC-MS
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization (EI) Mass Spectrum: In an EI-MS experiment, this compound would be expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The presence of four bromine atoms would lead to a characteristic pattern of peaks (a quintet) for the molecular ion and any bromine-containing fragments.
Expected Fragmentation Pattern: The molecule would likely fragment at the weaker bonds. Common fragmentation pathways would include:
Loss of a bromine atom (Br•).
Loss of a carbonyl group (CO).
Cleavage of the C-C single bond.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would be suitable for the separation and identification of this compound from a mixture, provided it is sufficiently volatile and thermally stable. The gas chromatogram would show a peak corresponding to the retention time of the compound, and the mass spectrometer would provide its mass spectrum for confirmation.
| Ion | Expected m/z | Significance |
| [M]⁺ | 383.6 (based on most abundant isotopes) | Molecular ion peak cluster |
| [M-Br]⁺ | 304.7 | Loss of one bromine atom |
| [M-2Br]⁺ | 225.8 | Loss of two bromine atoms |
| [C₃HBr₂O]⁺ | 214.8 | Fragment containing the carbonyl group |
| [CBr₂]⁺ | 171.8 | Dibromomethyl fragment |
Note: The m/z values are calculated using the most abundant isotopes and the pattern of the isotopic peaks would be crucial for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The presence of carbon-bromine bonds would also be indicated by absorptions in the fingerprint region.
| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1715 - 1730 | Stretching |
| C=C (Alkene) | 1600 - 1650 | Stretching |
| C-Br | 500 - 650 | Stretching |
Note: The conjugation of the C=C double bond with the C=O group could slightly lower the absorption frequency of the carbonyl group.
X-ray Crystallography for Solid-State Structure Determination
Expected Structural Features:
The geometry around the C2 carbonyl carbon would be trigonal planar.
The C3=C4 double bond would impose a planar geometry on the atoms directly attached to it.
The bond lengths would be influenced by the electronegativity of the bromine and oxygen atoms. For instance, the C-Br bonds might be slightly elongated.
The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group.
A detailed crystallographic study would provide the most accurate and unambiguous structural data for this compound.
Biogenetic Pathways and Ecological Significance
Proposed Biosynthetic Routes to Halogenated Ketones in Marine Algae
The biosynthesis of halogenated compounds in marine algae is a complex process, often linked to the organism's response to oxidative stress. mdpi.com While the precise biosynthetic pathway for 1,1,4,4-Tetrabromobut-3-en-2-one has not been definitively elucidated, it is believed to originate from pathways that produce other polyhalogenated metabolites. Marine algae produce a vast array of halogenated compounds, from simple linear chains to intricate polycyclic molecules. nih.gov
Research into the biosynthesis of bromoform (B151600) (CHBr₃), another polyhalogenated compound abundant in red algae like Asparagopsis taxiformis, offers significant clues. nih.gov It is proposed that a haloform-like reaction involving methyl ketone substrates is a key step. nih.gov These methyl ketones are likely derived from fatty acid biosynthesis. nih.gov This suggests a potential route for this compound, where a four-carbon ketone precursor undergoes extensive bromination. The initial substrate could be a simple butanone or a related molecule derived from primary metabolism, which is then acted upon by specific halogenating enzymes.
The general scheme involves the enzymatic generation of an electrophilic halogenating species that subsequently reacts with an electron-rich substrate. nih.gov For a ketone like this compound, the pathway would involve multiple bromination steps catalyzed by haloperoxidases, which are prevalent in marine algae. udel.edu
Enzymatic Halogenation Mechanisms (e.g., Haloperoxidases)
The key enzymes responsible for halogenation in marine algae are haloperoxidases. frontiersin.org These enzymes catalyze the oxidation of halides (like bromide) using hydrogen peroxide as the oxidant, creating a reactive halogenating species. udel.edufrontiersin.org This allows for the incorporation of halogen atoms into organic molecules. There are two main types of haloperoxidases found in marine algae: vanadium-dependent haloperoxidases (V-HPOs) and heme-dependent haloperoxidases.
Vanadium-Dependent Haloperoxidases (V-HPOs): Found widely in marine algae, V-HPOs utilize a vanadate (B1173111) ion as a cofactor. nih.govmdpi.com The catalytic cycle involves the reaction of the enzyme's vanadate cofactor with hydrogen peroxide to form a peroxo-vanadate species. This activated complex then oxidizes a bromide ion (Br⁻) to generate an electrophilic bromine species, often described as hypobromous acid (HOBr) or an enzyme-bound equivalent. frontiersin.org This reactive species then brominates the organic substrate. V-BPOs (vanadium-bromoperoxidases) are particularly common in red and brown algae. frontiersin.org
Heme-Dependent Haloperoxidases: These enzymes contain a heme (iron-protoporphyrin IX) prosthetic group. nih.gov The mechanism begins with the reaction of the ferric heme iron with hydrogen peroxide to form a highly reactive intermediate known as Compound I. nih.govfrontiersin.org Compound I then oxidizes the halide ion by two electrons, producing an electrophilic halogenating agent that can react with substrates. nih.gov While capable of catalyzing bromination, many heme-peroxidases are less efficient than their vanadium-dependent counterparts at this reaction under typical marine conditions. nih.gov
The table below summarizes the key features of these halogenating enzymes.
| Enzyme Type | Cofactor | Mechanism | Typical Substrates in Algae |
| Vanadium-Dependent Haloperoxidase (V-HPO) | Vanadate (V⁵⁺) | Forms a peroxo-vanadate intermediate that oxidizes halides (Br⁻, I⁻). | Phenols, β-keto acids, various hydrocarbons |
| Heme-Dependent Haloperoxidase | Heme (Iron) | Forms a high-valent iron-oxo species (Compound I) that oxidizes halides (Cl⁻, Br⁻, I⁻). | Aromatic molecules, electron-rich substrates |
These enzymatic processes are highly efficient and provide algae with a mechanism to produce a diverse suite of halogenated compounds, including ketones like this compound, using the abundant halides present in seawater. nih.govnih.gov
Ecological Role and Interactions of Polyhalogenated Metabolites in Marine Environments
Polyhalogenated metabolites, including ketones, are not merely metabolic byproducts; they play crucial roles in the chemical ecology of marine algae. nih.govrsc.org The production of these compounds is often a response to biotic and abiotic stresses, serving as a potent defense mechanism. mdpi.com
The primary ecological functions attributed to these compounds include:
Chemical Defense: Many halogenated metabolites exhibit strong biocidal activity. They can deter herbivores, prevent fouling by microorganisms and invertebrates, and inhibit the growth of competing algae. nih.govmdpi.com The high reactivity conferred by the halogen atoms often makes these compounds toxic or unpalatable to other organisms.
Signaling: Volatile halogenated compounds can act as signaling molecules, or infochemicals, mediating interactions between organisms. mdpi.comrsc.org
Allelopathy: Algae can release halogenated compounds into their immediate environment to inhibit the settlement and growth of competitors, thereby securing resources like light and space.
Antioxidant Defense: The process of halogenation is intrinsically linked to oxidative stress. It is suggested that the production of these compounds is part of a broader mechanism to manage reactive oxygen species (ROS) generated during photosynthesis and exposure to high levels of solar radiation. mdpi.comelsevierpure.commdpi.com
The presence of thousands of tons of polyhalogenated methanes, such as bromoform, produced by marine eukaryotes highlights the large scale of this natural process and its significant environmental impact. nih.gov These compounds contribute to the atmospheric halogen budget and can influence atmospheric chemistry, including ozone depletion. elsevierpure.commdpi.com The production and release of these metabolites underscore the profound influence of marine algae on both local ecosystem dynamics and global biogeochemical cycles. nih.gov
Applications in Advanced Organic Synthesis
Utility as a Versatile Building Block for Complex Polyhalogenated Structures
Polyhalogenated compounds are of significant interest in materials science and medicinal chemistry. The dense halogenation of 1,1,4,4-Tetrabromobut-3-en-2-one makes it an ideal starting point for the synthesis of other complex, heavily halogenated molecules. While specific applications of this particular compound are not extensively documented, its potential can be inferred from the established chemistry of similar polyhalogenated building blocks.
The reactivity of the vinyl bromide moiety allows for carbon-carbon bond formation via cross-coupling reactions, while the α,α-dibromo- and α',α'-dibromocarbonyl units can participate in a variety of transformations, such as Reformatsky-type reactions or the formation of allenes. These reactive handles allow for the strategic extension of the carbon skeleton, propagating the polyhalogenated motif into larger, more intricate structures. The development of novel reagents for bromonium-induced polyene cyclizations, for instance, has facilitated the synthesis of complex brominated natural products. columbia.edu This underscores the strategic value of having a densely brominated starting material like this compound for accessing unique chemical space.
The table below illustrates potential transformations for creating complex polyhalogenated structures from this building block.
| Transformation Type | Potential Reagent(s) | Resulting Structure/Motif |
| Heck Coupling | Alkene, Pd catalyst | Extension of the carbon chain with a new C-C bond at the vinyl position |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Introduction of an alkyne moiety, creating a brominated enyne |
| Stille Coupling | Organostannane, Pd catalyst | Formation of a new C-C bond with a variety of organic groups |
| Reformatsky Reaction | Aldehyde/Ketone, Zinc | Formation of β-hydroxy esters or related structures from the dibromo sites |
Precursor in the Synthesis of Natural Product Analogs and Derivatives
Natural products provide the inspiration for a vast number of pharmaceuticals and bioactive compounds. The synthesis of analogs and derivatives of these natural scaffolds is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. youtube.commdpi.com The butenolide or butenone core is a feature in various natural products, and this compound represents a heavily functionalized version of this motif.
Strategies in diversity-oriented synthesis often rely on versatile starting materials that can be elaborated into a wide range of molecular architectures. mdpi.com The multiple reactive sites on this compound allow for such diversification. For example, the bromine atoms can be selectively substituted or eliminated to generate different patterns of unsaturation or to install new functional groups via coupling reactions. This flexibility could be harnessed to build libraries of compounds based on a common butenone core, enabling the exploration of structure-activity relationships for a given biological target. The synthesis of natural products containing polyene frameworks has been achieved using a building-block-based approach, demonstrating the power of using modular components to construct complex molecules. nih.gov
Development of Novel Heterocyclic Compounds from this compound
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The electrophilic nature of the α,β-unsaturated ketone system in this compound, combined with the presence of excellent leaving groups (bromine atoms), makes it a powerful precursor for the synthesis of a variety of heterocycles.
Research on structurally analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones has shown that these molecules undergo efficient intramolecular cyclization in superacids like triflic acid to yield 3-trichloromethylindan-1-ones. beilstein-journals.orgresearchgate.netsemanticscholar.org This transformation proceeds via protonation of the carbonyl oxygen, which activates the molecule for an intramolecular electrophilic attack on the aryl ring. beilstein-journals.orgresearchgate.netsemanticscholar.org It is highly probable that an aryl-substituted version of this compound would undergo a similar reaction to produce 3-tribromomethylindanones.
Furthermore, the reaction of this compound with various binucleophiles is a well-established route to five-, six-, and seven-membered heterocyclic rings. The general mechanism involves a Michael addition of a nucleophile to the β-carbon, followed by an intramolecular nucleophilic substitution to displace one of the bromine atoms, leading to cyclization. rutgers.edu The table below outlines some of the potential heterocyclic systems that could be synthesized from this compound.
| Binucleophile | Resulting Heterocycle Class | Plausible Reaction Pathway |
| Hydrazine (H₂N-NH₂) | Pyrazole derivative | Michael addition of one nitrogen, followed by intramolecular cyclization and elimination. |
| Hydroxylamine (H₂N-OH) | Isoxazole derivative | Initial reaction at the carbonyl followed by cyclization onto the double bond. |
| Thiourea (H₂N-CS-NH₂) | Pyrimidine derivative | Condensation involving both nitrogen atoms with the ketone and α,β-unsaturated system. |
| o-Phenylenediamine | Benzodiazepine derivative | Formation of a seven-membered ring through condensation with the dicarbonyl-like system. |
The synthesis of 2,6-disubstituted tetrahydropyranones has also been achieved through the Prins cyclization of related 3-bromobut-3-en-1-ols, highlighting another pathway where brominated butene derivatives serve as key intermediates for heterocycle synthesis. nih.govresearchgate.net
Role in Palladium-Catalyzed Cyclizations and Macrocyclizations
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The vinyl bromide functionality within this compound is a prime handle for such transformations. This allows the molecule to be coupled with a wide variety of partners, including boronic acids (Suzuki reaction), organostannanes (Stille reaction), and terminal alkynes (Sonogashira reaction).
While direct examples involving this compound are scarce, the principles are well-established. By choosing a coupling partner that contains a second reactive group, intramolecular palladium-catalyzed cyclization can be achieved. For instance, coupling with a molecule containing a tethered nucleophile (like an alcohol or amine) could lead to the formation of cyclic ethers or lactams after an initial cross-coupling event.
Macrocyclization, the formation of large rings, is often challenging but can be facilitated by catalytic methods. Palladium catalysis has been successfully employed in the aminocarbonylation of unsaturated hydrocarbons to build N-heterocycles. researchgate.net Similarly, photoinduced palladium catalysis has enabled the dicarbofunctionalization of alkynes. nih.gov A bifunctional derivative of this compound could undergo an intramolecular double coupling to form a macrocycle. For example, converting the ketone to another functional group that can participate in a palladium-catalyzed reaction would create a substrate capable of forming a large ring structure.
The following table summarizes potential palladium-catalyzed reactions using this compound as a substrate.
| Reaction Name | Coupling Partner | Potential Product Type |
| Suzuki Coupling | Arylboronic acid | Aryl-substituted butenone |
| Heck Reaction | Alkene | Dienone or more complex unsaturated system |
| Sonogashira Coupling | Terminal Alkyne | Conjugated enyne ketone |
| Buchwald-Hartwig Amination | Amine | Enaminone |
| Carbonylation | Carbon Monoxide, Alcohol | Ester-substituted butenone |
These reactions demonstrate the vast potential of this compound as a versatile substrate for constructing complex cyclic and macrocyclic systems under palladium catalysis.
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)
A fundamental aspect of understanding a molecule's behavior is the study of its electronic structure. A key component of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating and characterizing transition states, which are the high-energy intermediates that govern the rate of a reaction. Understanding the energetics of these pathways is essential for predicting reaction outcomes and designing new synthetic routes.
For 1,1,4,4-Tetrabromobut-3-en-2-one, reaction pathway modeling could be used to explore its reactivity with various reagents, such as nucleophiles, electrophiles, or radicals. For instance, the presence of both a carbonyl group and a carbon-carbon double bond, along with multiple bromine atoms, suggests a rich and complex reactivity profile that could be systematically explored through computational modeling. Unfortunately, no such studies have been documented.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment.
Given the presence of single bonds in this compound, it is expected to have multiple conformers. A thorough conformational analysis would reveal the preferred spatial arrangement of the atoms and the relative energies of different conformations. Molecular dynamics simulations could then be used to study its behavior in different solvents or its potential interactions with biological macromolecules. At present, there is no available research on the conformational preferences or dynamic behavior of this compound.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing compounds. Techniques like DFT can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental results.
For this compound, the prediction of its 1H and 13C NMR spectra would be particularly useful for its characterization. Similarly, a calculated IR spectrum would help in identifying its characteristic functional groups, such as the carbonyl and carbon-carbon double bond. However, no such theoretical spectroscopic data has been published.
Future Research Directions
Exploration of Undiscovered Reactivity Patterns and Selectivities
Although the reactions of 1,1,4,4-tetrabromobut-3-en-2-one with certain nucleophiles and its participation in cycloaddition reactions are known, its full reactive potential is far from being completely understood. Future work should systematically probe its interactions with a more diverse range of nucleophilic, electrophilic, and radical species. A critical aspect of this research will be to understand and control the regioselectivity and stereoselectivity of these transformations, which is paramount for its application in complex molecule synthesis. Investigating its behavior under a variety of reaction conditions, including different solvents, temperatures, and catalysts, could unveil novel and synthetically useful reactivity patterns.
Investigation of Bio-Inspired and Biomimetic Synthetic Approaches
Nature's biosynthetic pathways offer a wellspring of inspiration for developing elegant and efficient chemical transformations. numberanalytics.com Future research can harness these principles for novel applications of this compound. numberanalytics.comwikipedia.org This could involve its use as a substrate in enzyme-catalyzed reactions or the design of synthetic catalysts that mimic the function of natural enzymes to achieve high levels of selectivity under mild conditions. numberanalytics.comwikipedia.org Such biomimetic strategies could pave the way for environmentally benign methods for the synthesis of intricate and biologically relevant molecules. numberanalytics.comwikipedia.orgaalto.fiiastate.edu
Design and Synthesis of New Chemical Scaffolds Based on this compound
The high degree of functionalization in this compound makes it an exceptional starting point for the construction of diverse and complex molecular frameworks. Future research should be directed towards the rational design and synthesis of new chemical scaffolds that are not readily accessible via other synthetic routes. nih.govresearchgate.net This can be achieved through multi-step reaction sequences that strategically utilize the different reactive sites within the molecule to assemble elaborate ring systems and functional group arrays. The resulting molecular scaffolds could have significant potential in the fields of medicinal chemistry, materials science, and agrochemistry. nih.govnih.gov
Advanced Mechanistic Studies using in situ Spectroscopic Techniques
A profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and for the rational design of new reactions. The application of advanced in-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, can provide real-time data on the formation of transient intermediates and transition states. The insights gained from these experimental techniques, when coupled with computational modeling, can provide a detailed picture of reaction pathways, helping to explain observed selectivities and to predict new chemical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
